molecular formula C35H33NO11S3 B333261 tetramethyl 6'-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B333261
M. Wt: 739.8 g/mol
InChI Key: BTDWMNXTMGBNDX-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 6'-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a useful research compound. Its molecular formula is C35H33NO11S3 and its molecular weight is 739.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H33NO11S3

Molecular Weight

739.8 g/mol

IUPAC Name

tetramethyl 6//'-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5//',5//'-dimethylspiro[1,3-dithiole-2,1//'-thiopyrano[2,3-c]quinoline]-2//',3//',4,5-tetracarboxylate

InChI

InChI=1S/C35H33NO11S3/c1-34(2)29-24(19-11-9-10-12-20(19)36(34)23(37)16-14-18-13-15-21(42-3)22(17-18)43-4)35(25(30(38)44-5)26(48-29)31(39)45-6)49-27(32(40)46-7)28(50-35)33(41)47-8/h9-17H,1-8H3/b16-14+

InChI Key

BTDWMNXTMGBNDX-JQIJEIRASA-N

Isomeric SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C=CC4=CC(=C(C=C4)OC)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C=CC4=CC(=C(C=C4)OC)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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